molecular formula C21H18N2Sn B14690473 Imidazol-1-yl(triphenyl)stannane CAS No. 35843-61-9

Imidazol-1-yl(triphenyl)stannane

Cat. No.: B14690473
CAS No.: 35843-61-9
M. Wt: 417.1 g/mol
InChI Key: JNNABWDLPQRDLZ-UHFFFAOYSA-N
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Description

Imidazol-1-yl(triphenyl)stannane is a compound that features an imidazole ring bonded to a triphenylstannane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazol-1-yl(triphenyl)stannane typically involves the reaction of imidazole with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, facilitating its nucleophilic attack on the tin center. The reaction is typically conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or hydrolysis of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl(triphenyl)stannane can undergo various types of chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the imidazole nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The tin center in the triphenylstannane moiety can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.

    Coordination Chemistry: The imidazole ring can coordinate to metal centers, forming complexes that can be used in catalysis or as intermediates in organic synthesis.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the tin center can lead to the formation of triphenyltin oxide, while nucleophilic substitution can yield various imidazole derivatives.

Scientific Research Applications

Imidazol-1-yl(triphenyl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds and as a ligand in coordination chemistry.

    Biology: The compound’s ability to coordinate to metal centers makes it useful in the study of metalloenzymes and metalloproteins.

    Medicine: Research is ongoing into the potential use of tin-containing compounds in medicinal chemistry, including their potential as anticancer agents.

    Industry: this compound can be used in the production of materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism by which imidazol-1-yl(triphenyl)stannane exerts its effects depends on the specific application. In coordination chemistry, the imidazole ring can donate electron density to metal centers, stabilizing metal complexes and facilitating catalytic reactions. In biological systems, the compound can interact with metal ions in metalloenzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simple heterocyclic compound with a wide range of applications in chemistry and biology.

    Triphenyltin Chloride: A tin-containing compound used in organic synthesis and as a precursor to other tin compounds.

    Imidazol-2-yl(triphenyl)stannane: A similar compound with the imidazole ring bonded at a different position on the tin center.

Uniqueness

Imidazol-1-yl(triphenyl)stannane is unique due to the specific positioning of the imidazole ring on the tin center, which can influence its reactivity and coordination properties. This unique structure allows for specific interactions with metal centers and other nucleophiles, making it a valuable reagent in both organic synthesis and coordination chemistry.

Properties

CAS No.

35843-61-9

Molecular Formula

C21H18N2Sn

Molecular Weight

417.1 g/mol

IUPAC Name

imidazol-1-yl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C3H3N2.Sn/c3*1-2-4-6-5-3-1;1-2-5-3-4-1;/h3*1-5H;1-3H;/q;;;-1;+1

InChI Key

JNNABWDLPQRDLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

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